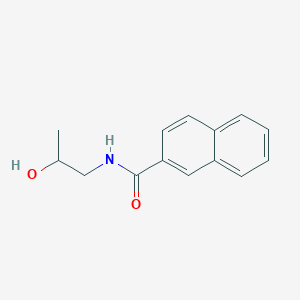
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. It belongs to the class of ampakines, which are compounds that modulate the function of AMPA receptors in the brain.
Mécanisme D'action
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide modulates the function of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, which is the ability of the brain to adapt to changes in the environment. N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide enhances the function of AMPA receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to improve memory, attention, and learning in animal models and human clinical trials. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in memory and attention. N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments include its ability to improve cognitive function and its potential use in the treatment of various neurological disorders. However, N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has some limitations, including its relatively short half-life and the need for further research to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to investigate the long-term safety and efficacy of N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide for cognitive enhancement.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-chloropyridine. This is followed by the reaction of 2-chloropyridine with cyclohexylmagnesium bromide to form N-cyclohexyl-2-chloropyridin-1-amine. The final step involves the reaction of N-cyclohexyl-2-chloropyridin-1-amine with N-methylglycine methyl ester hydrochloride to form N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential use in cognitive enhancement. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(12-7-3-2-4-8-12)14(18)11-16-10-6-5-9-13(16)17/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTWLMPAEJGGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)


![9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)

![3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7514625.png)



![N-[1-(3-fluorophenyl)ethyl]propanamide](/img/structure/B7514657.png)
![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)